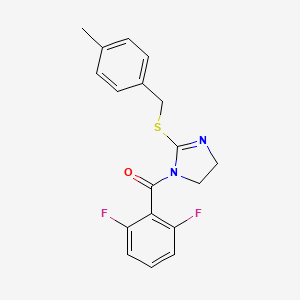

5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

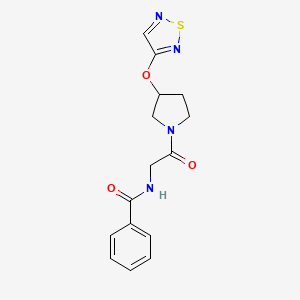

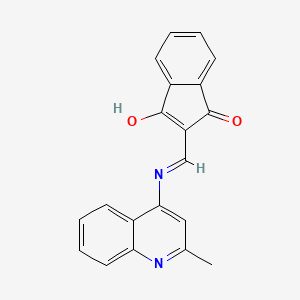

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The oxygen and nitrogen atoms are adjacent to each other in the ring .Chemical Reactions Analysis

The presence of hydroxyl and methoxy groups on the terminal aryl moieties of 3,5-bis(styryl)isoxazoles improved the antioxidant activity .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary widely depending on their specific structure . For example, the molecular weight of 5-methylisoxazole is 83.0886 g/mol .Scientific Research Applications

Corrosion Inhibition

Isoxazolidine derivatives, including compounds structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that such compounds effectively inhibit corrosion, with their performance depending on concentration and temperature. The addition of iodide ions can considerably improve inhibition efficiency through co-adsorption mechanisms (Alhaffar et al., 2018; Alhaffar et al., 2019).

Enzyme Inhibition for Alzheimer’s Disease

Sulfonamide derivatives, including those structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride, have been explored for their enzyme inhibitory activities. Specifically, these compounds have been studied for their potential as therapeutic agents against Alzheimer's disease by inhibiting acetylcholinesterase, a key enzyme in the progression of Alzheimer's. Some derivatives showed comparable or superior inhibitory activity to established inhibitors, suggesting potential applications in designing new therapeutic agents (Abbasi et al., 2018).

Fluorescence Studies

Compounds structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride have been synthesized and studied for their fluorescence properties. These studies have focused on developing specific fluorophores for detecting metal ions like Zn(II). The findings suggest potential applications in bioimaging and sensor development, where such compounds could be used for the selective detection of metal ions in biological systems (Kimber et al., 2003).

Mechanism of Action

The mechanism of action of isoxazole compounds can vary depending on their specific structure and the biological system they interact with . For example, some isoxazole compounds have been found to have antibacterial properties by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name |

2-methoxy-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S/c1-15-9-3-2-7(8-4-5-12-16-8)6-10(9)17(11,13)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVDVJWXLYNXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)

![6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848930.png)

![7-(Furan-2-ylmethyl)-6-(3-methylbutylsulfanyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2848931.png)

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2848932.png)

![8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2848933.png)

![Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate](/img/structure/B2848936.png)